molecular formula C11H16N2O B14836397 5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine

5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine

Katalognummer: B14836397
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: LXOPYAVUCGYXJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methylated pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy and ethyl groups. Common synthetic routes include:

    Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.

    Alkylation: Addition of the ethyl group via alkylation reactions.

    Methylation: Methylation of the pyridine ring using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-ethyl-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

5-cyclopropyloxy-3-ethyl-N-methylpyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-3-8-6-10(14-9-4-5-9)7-13-11(8)12-2/h6-7,9H,3-5H2,1-2H3,(H,12,13)

InChI-Schlüssel

LXOPYAVUCGYXJM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=CC(=C1)OC2CC2)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.